4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate
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Overview
Description
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms and methoxyphenyl groups, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromophenylamine with formic acid to form 2-bromophenylformamide. This intermediate is then reacted with acetic anhydride to produce 2-[(2-bromophenyl)formamido]acetamide. The final step involves the condensation of this intermediate with 4-bromobenzoic acid and 2-methoxyphenylamine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, alteration of protein function, and modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with similar bromine and benzoate groups.
4-Bromoaniline: Contains a bromine atom and aniline group, used in similar synthetic applications.
2-Bromophenylamine: Shares the bromophenyl group, used as an intermediate in the synthesis of complex molecules.
Uniqueness
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate is unique due to its complex structure, which combines multiple functional groups, making it a versatile reagent in various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential in diverse fields of research highlight its significance compared to simpler compounds.
Properties
Molecular Formula |
C24H19Br2N3O5 |
---|---|
Molecular Weight |
589.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C24H19Br2N3O5/c1-33-21-12-15(6-11-20(21)34-24(32)16-7-9-17(25)10-8-16)13-28-29-22(30)14-27-23(31)18-4-2-3-5-19(18)26/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+ |
InChI Key |
RCUVJWMAJRRZNT-XODNFHPESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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